2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate
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Overview
Description
2-METHOXY-4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE is a complex organic compound with the molecular formula C24H21N3O7 and a molecular weight of 463.45 g/mol . This compound is known for its unique structure, which includes methoxy, nitrophenoxy, and benzoate groups. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the nitration of phenol derivatives, followed by acetylation and subsequent reactions to introduce the carbohydrazonoyl and benzoate groups .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specialized conditions required for its synthesis. when produced, it involves controlled reaction conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitrophenoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions often involve specific temperatures and pressures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-METHOXY-4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as a component in specialized chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The nitrophenoxy and methoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-(2-((4-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE
- 2-METHOXY-4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-ETHOXYBENZOATE
- 2-METHOXY-4-(2-((4-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-ETHOXYBENZOATE
Uniqueness
The uniqueness of 2-METHOXY-4-(2-((2-NITROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the position and nature of its substituents .
Properties
Molecular Formula |
C24H21N3O8 |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H21N3O8/c1-32-18-10-8-17(9-11-18)24(29)35-21-12-7-16(13-22(21)33-2)14-25-26-23(28)15-34-20-6-4-3-5-19(20)27(30)31/h3-14H,15H2,1-2H3,(H,26,28)/b25-14+ |
InChI Key |
JOKOFDZYLRMGDL-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])OC |
Origin of Product |
United States |
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